molecular formula C21H16ClN3O4 B11443267 N-(3-chlorophenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxoquinazolin-1-yl]acetamide

N-(3-chlorophenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxoquinazolin-1-yl]acetamide

Cat. No.: B11443267
M. Wt: 409.8 g/mol
InChI Key: UQXFDVVRRYFPGI-UHFFFAOYSA-N
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Description

N-(3-chlorophenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxoquinazolin-1-yl]acetamide is a quinazolinone-derived acetamide featuring a 3-chlorophenyl group and a furan-2-ylmethyl substitution on the quinazolinone core. Quinazolinones are heterocyclic scaffolds known for diverse pharmacological activities, including anticonvulsant, anti-inflammatory, and enzyme inhibitory properties . This compound’s synthesis likely follows methods analogous to those reported for related quinazolinone acetamides, involving condensation of substituted quinazolinones with chloroacetamide intermediates .

Properties

Molecular Formula

C21H16ClN3O4

Molecular Weight

409.8 g/mol

IUPAC Name

N-(3-chlorophenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxoquinazolin-1-yl]acetamide

InChI

InChI=1S/C21H16ClN3O4/c22-14-5-3-6-15(11-14)23-19(26)13-24-18-9-2-1-8-17(18)20(27)25(21(24)28)12-16-7-4-10-29-16/h1-11H,12-13H2,(H,23,26)

InChI Key

UQXFDVVRRYFPGI-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=CC=C3)Cl)CC4=CC=CO4

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-CHLOROPHENYL)-2-{3-[(FURAN-2-YL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL}ACETAMIDE typically involves multi-step organic reactions. The process begins with the preparation of the quinazolinone core, followed by the introduction of the furan ring and the chlorophenyl group. Key steps include:

    Formation of the Quinazolinone Core: This can be achieved through the cyclization of anthranilic acid derivatives with appropriate aldehydes or ketones under acidic or basic conditions.

    Attachment of the Furan Ring: The furan ring can be introduced via a Friedel-Crafts acylation reaction using furan-2-carboxaldehyde.

    Introduction of the Chlorophenyl Group: This step involves the use of 3-chlorobenzoyl chloride in the presence of a base such as triethylamine.

Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The furan ring in the compound can undergo oxidation reactions to form furan-2,3-dione derivatives.

    Reduction: The quinazolinone core can be reduced to form tetrahydroquinazolinone derivatives.

    Substitution: The chlorophenyl group can participate in nucleophilic aromatic substitution reactions, especially under basic conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.

Major Products:

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Tetrahydroquinazolinone derivatives.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals.

Biology: In biological research, it is studied for its potential as an enzyme inhibitor or receptor modulator due to its structural similarity to biologically active molecules.

Medicine: The compound is investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Industry: In the industrial sector, it may be used in the development of new materials or as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of N-(3-CHLOROPHENYL)-2-{3-[(FURAN-2-YL)METHYL]-2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-1-YL}ACETAMIDE involves its interaction with specific molecular targets such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, inhibiting their activity or modulating their function. This can lead to various biological effects, such as the inhibition of cell proliferation in cancer cells or the reduction of inflammation.

Comparison with Similar Compounds

Quinazolinone-Based Acetamides

Compounds sharing the quinazolinone-acetamide backbone but differing in substituents provide insights into structure-activity relationships (SAR):

Compound Name Substituents (R1, R2) Molecular Weight Melting Point (°C) Biological Activity (IC50) Reference
Target Compound R1: 3-chlorophenyl; R2: furan-2-ylmethyl 427.84* Not reported Not reported N/A
N-[(2,4-dichlorophenyl)methyl]-2-(2,4-dioxo-1H-quinazolin-3-yl)acetamide R1: 2,4-dichlorophenylmethyl 417.25 Not reported Anticonvulsant activity
2-(2,4-dioxoquinazolin-1-yl)-N-[2-(3-fluorophenyl)ethyl]acetamide (ZINC08993868) R1: 3-fluorophenethyl 357.34 Not reported Acetylcholinesterase inhibition (screened)

Notes:

  • The target compound’s furan substitution distinguishes it from dichlorophenyl or fluorophenethyl analogs. Furan’s electron-rich nature may influence binding to hydrophobic pockets or enzymes.
  • Anticonvulsant activity in ’s compound suggests the quinazolinone core is critical for neurological targets.

Acetamides with Alternative Heterocyclic Cores

Heterocyclic variations impact pharmacological profiles:

Compound Name Heterocycle Substituents Activity (IC50) Reference
(Z)-N-(3-Chlorophenyl)-2-(4-((3-(methoxymethyl)-2,4-dioxothiazolidin-5-ylidene)methyl)phenoxy)acetamide Thiazolidine-2,4-dione Methoxymethyl, phenoxy iNOS inhibition: 45.6 µM
N-(4-fluorophenyl)-2-(1-(furan-2-ylmethyl)-2-oxo-benzo[d]imidazo[1,2-a]imidazol-3-yl)acetamide Benzoimidazolimidazole Furan-2-ylmethyl, 4-fluorophenyl Not reported
2-(3,4-Dichlorophenyl)-N-(1,3-thiazol-2-yl)acetamide Thiazole 3,4-dichlorophenyl Structural analog of penicillin lateral chain

Notes:

  • Thiazolidine derivatives () exhibit potent NO inhibition (IC50 ~25–45 µM), highlighting the role of the thiazolidine-dione core in anti-inflammatory activity.
  • The benzoimidazolimidazole analog () shares the furan substituent but lacks the quinazolinone core, suggesting divergent target selectivity.

Substituent Effects on the Acetamide Nitrogen

The 3-chlorophenyl group is a recurring motif in bioactive acetamides:

Compound Name N-Substituent Activity Reference
Target Compound 3-chlorophenyl Not reported N/A
N-(3-Chlorophenyl)-2-(4-methylpiperazin-1-yl)acetamide dihydrochloride 3-chlorophenyl, piperazine Anticonvulsant (screened)
2-(Benzotriazol-1-yl)-N-[(3-chlorophenyl)methyl]-N-[3-methoxy-4-(1H-pyrazol-4-yl)phenyl]acetamide 3-chlorophenylmethyl, benzotriazole Not reported

Notes:

  • Bulkier substituents (e.g., benzotriazole in ) may hinder bioavailability despite enhancing target affinity.

Key Research Findings and Implications

  • Quinazolinone Core: Essential for anticonvulsant and enzyme inhibitory activities. Substitutions at the 3-position (e.g., furan, dichlorophenyl) modulate lipophilicity and binding interactions .
  • Furan Substituent : The furan-2-ylmethyl group in the target compound may enhance π-stacking or hydrogen bonding compared to halogenated aryl groups, though direct activity data are lacking.
  • Chlorophenyl vs. Fluorophenyl : Fluorine’s electronegativity in ’s compound may improve metabolic stability over chlorine, but chlorine’s larger size could enhance hydrophobic interactions .

Biological Activity

N-(3-chlorophenyl)-2-[3-(furan-2-ylmethyl)-2,4-dioxoquinazolin-1-yl]acetamide is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, molecular structure, and biological activities of this compound, supported by relevant research findings and data tables.

Chemical Structure and Properties

The compound has a molecular formula of C21H15ClN3O4 and a molecular weight of 444.27 g/mol. Its structure is characterized by a quinazoline moiety that is linked to a furan derivative and a chlorophenyl group. The chemical properties are summarized in the following table:

PropertyValue
Molecular FormulaC21H15ClN3O4
Molecular Weight444.27 g/mol
LogP3.8023
LogD3.8023
Polar Surface Area62.876 Ų
Hydrogen Bond Acceptors7
Hydrogen Bond Donors1

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthesis pathway includes the formation of the quinazoline core followed by functionalization to introduce the furan and chlorophenyl groups.

Antimicrobial Activity

Research has shown that derivatives of quinazoline compounds exhibit significant antimicrobial properties. For instance, studies indicate that compounds similar to this compound demonstrate effective activity against various bacterial strains such as Staphylococcus aureus and Escherichia coli, as well as fungal species like Candida albicans.

A recent study evaluated several quinazoline derivatives for their antimicrobial potential using the tube dilution method. The results indicated that certain derivatives exhibited comparable efficacy to standard antibiotics such as ciprofloxacin and fluconazole .

Anticancer Activity

The anticancer potential of this compound is notable. In vitro assays using the MTT assay have demonstrated that this compound can inhibit cancer cell proliferation effectively, although it may be less potent than established chemotherapeutics like 5-fluorouracil.

The mechanism of action is believed to involve inhibition of key enzymes involved in cancer cell growth and proliferation. Molecular docking studies suggest that the compound interacts with various targets such as aurora kinases and EGFR inhibitors, which are critical in cancer therapy .

Case Studies

  • Antimicrobial Evaluation : A study conducted on quinazoline derivatives showed that those with halogen substitutions exhibited enhanced antimicrobial activity. Specifically, derivatives with chlorine substitutions were more effective against Gram-positive bacteria compared to their non-halogenated counterparts .
  • Anticancer Mechanism : Research on quinazoline-based compounds indicated that modifications at specific positions significantly affect their anticancer activity. For example, compounds with furan rings showed improved efficacy in inhibiting tumor growth in various cancer cell lines .

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